![molecular formula C15H12BrNO4 B2821665 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid CAS No. 329220-18-0](/img/structure/B2821665.png)
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid” is a complex organic compound. It contains a benzoic acid group, an ether group, and a bromophenyl group . The compound has a total of 34 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzoic acid group, an ether group, and a bromophenyl group . The compound has a total of 34 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom .
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Hydroboration
The compound can be used in hydroboration , which is the most common route to organoborane reagents. The addition of a B–H bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally very rapid .
Reactions at the Benzylic Position
The compound can be used in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Antifungal Activity
The compound can be used in the development of antifungal agents . For example, certain derivatives of the compound have shown significant antifungal activity against C. albicans and A. niger .
Binding Energy Analysis
The compound can be used in binding energy analysis . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .
Drug Discovery
The compound can be used in drug discovery . The methods to prepare each reagent are outlined, followed by example applications in SM coupling . This could potentially lead to the discovery of new drugs.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, involves the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
The formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction could potentially lead to the synthesis of various organic compounds . The specific effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the reaction requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGTJXEYLLGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.